molecular formula C16H24ClN3O4S B4395711 3-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide

3-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide

Cat. No. B4395711
M. Wt: 389.9 g/mol
InChI Key: JEZMQQAPTZHFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as TAK-659 and is being researched extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

TAK-659 acts as a selective inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the activation and proliferation of immune cells and cancer cells. By inhibiting their activity, TAK-659 can suppress the growth and survival of these cells, leading to a therapeutic effect.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It can inhibit the activation and proliferation of immune cells, leading to a reduction in inflammation and autoimmune responses. It can also induce apoptosis in cancer cells, leading to their death. Moreover, TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on TAK-659. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. Another potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Moreover, TAK-659 can be used in combination with other drugs to enhance its therapeutic effect and reduce the risk of drug resistance. Further studies are needed to evaluate the safety and efficacy of TAK-659 in preclinical and clinical settings.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its selective inhibition of several kinases makes it a promising candidate for the treatment of cancer and autoimmune disorders. However, further studies are needed to evaluate its safety and efficacy in preclinical and clinical settings.

Scientific Research Applications

TAK-659 has shown promising results in preclinical studies for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells and immune cells.

properties

IUPAC Name

3-chloro-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O4S/c1-3-6-18-25(22,23)13-4-5-15(14(17)11-13)24-12-16(21)20-9-7-19(2)8-10-20/h4-5,11,18H,3,6-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZMQQAPTZHFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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